1-(4-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
The core structure comprises a pyrrolidin-2-one moiety linked to a 4-fluorophenyl group and a piperazine ring modified with a thiophene-2-sulfonyl substituent. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene sulfonyl group may influence electronic properties and receptor binding .
Properties
Molecular Formula |
C19H20FN3O4S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C19H20FN3O4S2/c20-15-3-5-16(6-4-15)23-13-14(12-17(23)24)19(25)21-7-9-22(10-8-21)29(26,27)18-2-1-11-28-18/h1-6,11,14H,7-10,12-13H2 |
InChI Key |
VPDCJIJZPPHAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Pharmacological Profiles
The following table summarizes key structural differences and biological activities of compounds analogous to the target molecule:
Key Findings from Comparative Studies
Impact of Aryl Groups :
- The 4-fluorophenyl group (as in the target compound) is associated with balanced lipophilicity and metabolic stability, whereas 2,4-difluorophenyl (S-73) enhances hypotensive duration due to increased electron-withdrawing effects .
- Methoxy substitution (e.g., 4-methoxyphenyl in ) improves α2-adrenergic receptor affinity but reduces α1 selectivity .
Trifluoromethylphenyl substituents (e.g., ) increase α2-adrenergic binding but reduce antiarrhythmic potency due to steric hindrance .
Pharmacokinetic and Safety Profiles :
Biological Activity
1-(4-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a fluorophenyl moiety with a piperazine and a thiophenesulfonyl group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C17H19FN2O3S2
- Molecular Weight : 399.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The piperazine moiety has been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in central nervous system functions, potentially affecting mood and cognition.
- Antitumor Activity : Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties by inducing apoptosis in malignant cells.
Anticancer Activity
Recent studies have indicated that piperazine derivatives possess promising anticancer activities. For instance, derivatives similar to the compound have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .
| Study | Cell Line | Result |
|---|---|---|
| Umesha et al. (2017) | MCF-7 | Significant cytotoxicity observed |
| Umesha et al. (2017) | MDA-MB-231 | Synergistic effect with doxorubicin |
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation.
Antimicrobial Activity
Research into related piperazine compounds has revealed antimicrobial properties against various pathogens, indicating that this compound may also exhibit similar effects .
Case Studies
-
Case Study on Anticancer Effects :
A study conducted on a series of piperazine derivatives found that certain modifications led to enhanced activity against cancer cell lines. The incorporation of fluorine atoms was particularly noted to improve potency against specific receptors involved in tumor growth. -
Case Study on Neuroprotective Effects :
Another investigation into piperazine derivatives demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer’s disease.
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